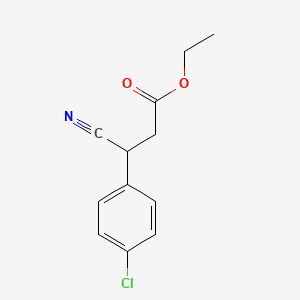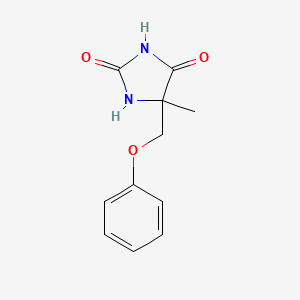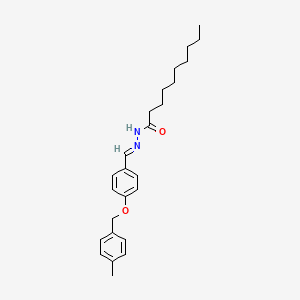![molecular formula C14H19Cl2NO3 B12006453 Ethyl {3-[bis(2-chloroethyl)amino]phenoxy}acetate CAS No. 64976-95-0](/img/structure/B12006453.png)
Ethyl {3-[bis(2-chloroethyl)amino]phenoxy}acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl {3-[bis(2-chloroethyl)amino]phenoxy}acetate is a chemical compound with the molecular formula C₁₄H₁₉Cl₂NO₃. It belongs to the class of organic compounds known as phenoxyacetates. The compound consists of an ethyl ester group attached to a phenoxy ring, which in turn bears two chloroethylamine substituents. This compound has been used in scientific research and industrial applications.
Méthodes De Préparation
Synthetic Routes:: The synthetic preparation of Ethyl {3-[bis(2-chloroethyl)amino]phenoxy}acetate involves the following steps:
Etherification: Ethyl {3-hydroxyphenoxy}acetate is reacted with thionyl chloride (SOCl₂) to form the corresponding acid chloride.
Alkylation: The acid chloride is then treated with bis(2-chloroethyl)amine to introduce the chloroethylamine groups.
Esterification: The resulting compound is esterified with ethanol to yield this compound.
Industrial Production:: Industrial production methods for this compound are not widely documented, but it is typically synthesized in research laboratories.
Analyse Des Réactions Chimiques
Ethyl {3-[bis(2-chloroethyl)amino]phenoxy}acetate can undergo various reactions:
Hydrolysis: The ester linkage can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and ethanol.
Reduction: Reduction of the nitro group in the phenoxy ring can be achieved using reducing agents like lithium aluminum hydride (LiAlH₄).
Substitution: The chloroethylamine groups can participate in nucleophilic substitution reactions.
Common reagents and conditions vary depending on the specific reaction. Major products include the corresponding carboxylic acid and reduced derivatives.
Applications De Recherche Scientifique
Chemotherapy: Due to its chloroethylamine groups, it has been investigated as a potential anticancer agent.
Pesticide Research: Its phenoxyacetate structure suggests possible use as a pesticide or herbicide.
Mécanisme D'action
The compound likely exerts its effects through alkylating DNA and interfering with cell division. It may also affect cellular signaling pathways.
Comparaison Avec Des Composés Similaires
While Ethyl {3-[bis(2-chloroethyl)amino]phenoxy}acetate is unique due to its specific combination of functional groups, similar compounds include other alkylating agents and phenoxyacetates used in medicinal and agricultural contexts.
Remember that this compound is primarily studied in research settings, and its industrial applications are limited
Propriétés
Numéro CAS |
64976-95-0 |
|---|---|
Formule moléculaire |
C14H19Cl2NO3 |
Poids moléculaire |
320.2 g/mol |
Nom IUPAC |
ethyl 2-[3-[bis(2-chloroethyl)amino]phenoxy]acetate |
InChI |
InChI=1S/C14H19Cl2NO3/c1-2-19-14(18)11-20-13-5-3-4-12(10-13)17(8-6-15)9-7-16/h3-5,10H,2,6-9,11H2,1H3 |
Clé InChI |
LJMICDABNMOLOE-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)COC1=CC=CC(=C1)N(CCCl)CCCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![Ethyl 4-phenyl-2-({2,2,2-trichloro-1-[(4-fluorobenzoyl)amino]ethyl}amino)-3-thiophenecarboxylate](/img/structure/B12006389.png)
![2-(1-naphthyl)-N-[2,2,2-trichloro-1-({[(4-methylphenyl)amino]carbonothioyl}amino)ethyl]acetamide](/img/structure/B12006399.png)
![(5Z)-5-{[3-(4-Fluorophenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-3-octyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12006407.png)





![N'-{(E)-[4-(methylthio)phenyl]methylidene}-1H-benzimidazole-6-carbohydrazide](/img/structure/B12006446.png)


